(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone
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Overview
Description
(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone is a complex organic compound that features a unique combination of pyrazine, pyrrolidine, and indole moieties
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive compounds and binds with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given the wide range of activities associated with indole derivatives, it’s likely that this compound could interact with multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazine and indole intermediates, followed by their coupling through a series of reactions. Key steps include:
Formation of the pyrazine intermediate: This involves the reaction of 2-chloropyrazine with dimethylamine under basic conditions.
Synthesis of the indole intermediate: This can be achieved through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling of intermediates: The pyrazine and indole intermediates are coupled using a pyrrolidine linker, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazine ring, potentially yielding reduced pyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine and indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine and indole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders.
Biological Studies: It can be used as a probe to study the interactions of pyrazine and indole-containing molecules with biological targets.
Industrial Applications: The compound’s chemical properties may be exploited in the development of new materials or catalysts.
Comparison with Similar Compounds
(3-(pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone: Lacks the dimethylamino group, which may affect its binding properties.
(3-((6-(methylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone: Contains a methylamino group instead of a dimethylamino group, potentially altering its chemical reactivity.
Uniqueness: The presence of the dimethylamino group in (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone enhances its solubility and may improve its pharmacokinetic properties compared to similar compounds. This structural feature can also influence the compound’s interaction with biological targets, making it a unique candidate for further research and development.
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23(2)17-10-20-11-18(22-17)26-15-6-8-24(12-15)19(25)14-3-4-16-13(9-14)5-7-21-16/h3-5,7,9-11,15,21H,6,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETFRXUACLRUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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